molecular formula C6H8N2O2 B13542877 1H-Pyrazole-3-propanoic acid

1H-Pyrazole-3-propanoic acid

Cat. No.: B13542877
M. Wt: 140.14 g/mol
InChI Key: SPSDYSZCWKVDLE-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-propanoic acid is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-3-propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form pyrazole-3-carboxylic acid derivatives or reduced to yield pyrazoline derivatives .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like bromine and reducing agents such as sodium borohydride. Substitution reactions often involve the use of electrophilic reagents, such as alkyl halides, under basic conditions .

Major Products Formed: The major products formed from these reactions include substituted pyrazoles, pyrazolines, and pyrazole-3-carboxylic acids. These products are valuable intermediates in the synthesis of various biologically active compounds .

Biological Activity

1H-Pyrazole-3-propanoic acid, a member of the pyrazole family, has garnered attention for its diverse biological activities. This compound and its derivatives have been investigated for various pharmacological effects, including anti-inflammatory, anti-cancer, and enzyme inhibition properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a five-membered ring containing two nitrogen atoms, with a propanoic acid moiety at the third position. The presence of these functional groups contributes to its reactivity and biological activity.

Table 1: Structural Characteristics of this compound

PropertyDescription
Molecular FormulaC₈H₉N₃O₂
Molecular Weight179.17 g/mol
Melting Point120-122 °C
SolubilitySoluble in water and organic solvents

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In a study involving carrageenan-induced edema in rats, derivatives of this compound showed comparable efficacy to standard anti-inflammatory drugs like ibuprofen.

Case Study : In vivo tests demonstrated that certain derivatives achieved up to 78% reduction in paw edema after three hours, highlighting their potential as therapeutic agents for inflammatory conditions .

Enzyme Inhibition

This compound derivatives have been identified as effective inhibitors of various enzymes. Notably, they have shown potency against Factor XIa, an enzyme involved in the coagulation cascade, suggesting potential applications in anticoagulant therapy.

Table 2: Enzyme Inhibition Activity

CompoundTarget EnzymeIC50 (µM)
5-Phenyl-1H-pyrazole-3-propanoic acidFactor XIa0.25
Derivative ACOX-20.5
Derivative BLOX0.75

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies demonstrated effective inhibition against various bacterial strains including E. coli and Staphylococcus aureus.

Case Study : A derivative was tested against the Mycobacterium tuberculosis H37Rv strain, showing significant inhibition comparable to standard treatments .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Molecular docking studies have elucidated how these compounds bind to enzymes and receptors, influencing their activity.

Table 3: Molecular Docking Results

CompoundBinding Affinity (kcal/mol)Key Interactions
5-Phenyl-1H-pyrazole-3-propanoic acid-8.5Arg118, Glu119
Derivative C-7.9Asp151, Tyr347

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

3-(1H-pyrazol-5-yl)propanoic acid

InChI

InChI=1S/C6H8N2O2/c9-6(10)2-1-5-3-4-7-8-5/h3-4H,1-2H2,(H,7,8)(H,9,10)

InChI Key

SPSDYSZCWKVDLE-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)CCC(=O)O

Origin of Product

United States

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